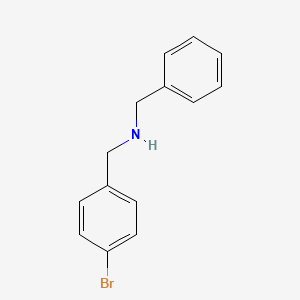

N-benzyl-1-(4-bromophenyl)methanamine

概要

説明

N-benzyl-1-(4-bromophenyl)methanamine is an organic compound that belongs to the class of substituted phenylmethanamines It is characterized by the presence of a benzyl group attached to a methanamine moiety, which is further substituted with a bromine atom at the para position of the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

N-benzyl-1-(4-bromophenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with benzylamine under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-bromobenzyl bromide in an appropriate solvent such as dichloromethane.

- Add benzylamine to the solution.

- Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.

- Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Oxidative Cleavage of the Benzyl C–N Bond

Electrochemical methods enable selective oxidative cleavage of the benzyl C–N bond under metal-free conditions . This reaction proceeds via radical intermediates and water serves as the oxygen source:

-

Reagents : TsOH·H₂O, H₂O, and an electrochemical cell (3.2 V applied potential).

-

Mechanism :

Key Observations :

-

Yields range from 70–85% for α-branched substrates.

-

Reaction efficiency depends on solvent polarity and water content .

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles under transition-metal catalysis:

Example : Reaction with 2-(trifluoromethyl)phenylboronic acid under Suzuki conditions produces biaryl hybrids .

Reductive Amination and Imine Formation

The amine group participates in reductive amination with aldehydes:

-

Substrate : 4-Methoxybenzaldehyde.

-

Catalyst : Iridium hydride ([Ir-H]) complexes.

-

Product : N-Benzyl-1-(4-methoxyphenyl)-N-methylmethanamine (85% yield) .

Mechanistic Insights :

CO₂ Capture and Carbamate Formation

The primary amine reacts with CO₂ in aprotic solvents to form ammonium carbamate salts:

-

Solvent : Acetonitrile, THF, or chloroform.

-

Key Factor : Solvent polarity significantly affects precipitate formation .

Radical-Mediated Functionalization

Under photoredox conditions, the benzylamine moiety undergoes radical coupling:

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| N-Benzyl-1-(3-bromophenyl)methanamine | Faster bromine substitution | Para-bromine steric hindrance reduces coupling efficiency. |

| N-Methyl-1-(4-bromophenyl)methanamine | Lower solubility in polar solvents | Methyl group reduces hydrogen-bonding capacity. |

科学的研究の応用

N-benzyl-1-(4-bromophenyl)methanamine has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential pharmacological properties, including as a precursor for the development of therapeutic agents.

Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Biological Studies: Employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

作用機序

The mechanism of action of N-benzyl-1-(4-bromophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and the benzyl group can influence its binding affinity and selectivity towards molecular targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.

類似化合物との比較

Similar Compounds

- N-benzyl-1-(2-bromophenyl)methanamine

- N-benzyl-1-(3-bromophenyl)methanamine

- 4-bromo-N-methylbenzylamine

Uniqueness

N-benzyl-1-(4-bromophenyl)methanamine is unique due to the specific positioning of the bromine atom at the para position of the phenyl ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its ortho- and meta-substituted analogs. Additionally, the presence of the benzyl group can enhance its lipophilicity and membrane permeability, which are important factors in its biological activity.

生物活性

N-benzyl-1-(4-bromophenyl)methanamine, a synthetic organic compound, has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by a benzyl group attached to a methanamine backbone with a bromophenyl substituent, suggests potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is defined by its molecular formula . The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The compound's structural features include:

- Benzyl Group : Provides hydrophobic characteristics that may influence membrane permeability.

- Bromophenyl Substituent : Imparts electron-withdrawing properties, which can affect binding affinity to receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism may involve:

- Receptor Binding : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives with bromophenyl substitutions demonstrated enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. Notably, the incorporation of 4-bromophenyl groups led to a reduction in cell viability, suggesting a structure-activity relationship that favors brominated compounds for anticancer applications .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. Research indicates that similar compounds can inhibit this complex, leading to increased levels of monoubiquitinated proteins and decreased cell survival in cancer models .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that this compound derivatives could induce apoptosis in cancer cells through caspase activation. These studies confirmed the compound's potential as an anticancer agent by examining morphological changes and cell cycle alterations in treated cells .

- Comparative Analysis : A comparative study on various derivatives showed that those with halogen substitutions (e.g., bromine) exhibited superior binding affinities to target enzymes compared to their non-halogenated counterparts. This finding underscores the importance of structural modifications in enhancing biological activity .

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBYDLUZMIWCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397696 | |

| Record name | N-benzyl-1-(4-bromophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55096-89-4 | |

| Record name | 4-Bromo-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55096-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-1-(4-bromophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。